

# Structure and properties of Phenylmethyl N-(10-bromodecyl)carbamate

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## Compound of Interest

Compound Name:	Phenylmethyl N-(10-bromodecyl)carbamate
Cat. No.:	B15546748

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## Phenylmethyl N-(10-bromodecyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Phenylmethyl N-(10-bromodecyl)carbamate** is a bifunctional organic molecule featuring a carbamate group protected by a benzyl moiety and a terminal alkyl bromide. This compound serves as a valuable linker in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. Its classification as a PROTAC (Proteolysis Targeting Chimera) linker by commercial suppliers underscores its potential utility in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known structure and properties of **Phenylmethyl N-(10-bromodecyl)carbamate**, a detailed, generalized protocol for its synthesis, and visual representations of its synthetic workflow and potential application in a biological context.

## Structure and Properties

**Phenylmethyl N-(10-bromodecyl)carbamate** possesses a well-defined chemical structure, which is foundational to its reactivity and application. The molecule consists of a 10-carbon

alkyl chain functionalized with a bromine atom at one terminus and a carbamate group at the other. The nitrogen of the carbamate is protected by a phenylmethyl (benzyl) group.

## Chemical Structure

- IUPAC Name: **Phenylmethyl N-(10-bromodecyl)carbamate**
- Synonyms: O-benzyl-N-(10-bromodecyl) carbamate
- Molecular Formula: C<sub>18</sub>H<sub>28</sub>BrNO<sub>2</sub>[\[1\]](#)
- CAS Number: 1555589-26-8[\[1\]](#)

## Physicochemical Properties

Quantitative experimental data for **Phenylmethyl N-(10-bromodecyl)carbamate** is not extensively available in peer-reviewed literature. The following table summarizes the available data from commercial suppliers and calculated theoretical values.

Property	Value	Source
Molecular Weight	370.3 g/mol	BroadPharm <a href="#">[1]</a>
Appearance	White to off-white solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in Dichloromethane (DCM)	BroadPharm <a href="#">[1]</a>
Purity	≥98%	BroadPharm <a href="#">[1]</a>
Storage Conditions	-20°C	BroadPharm <a href="#">[1]</a>

Note: Some properties are predicted based on the structure and general characteristics of similar molecules.

## Spectral Data

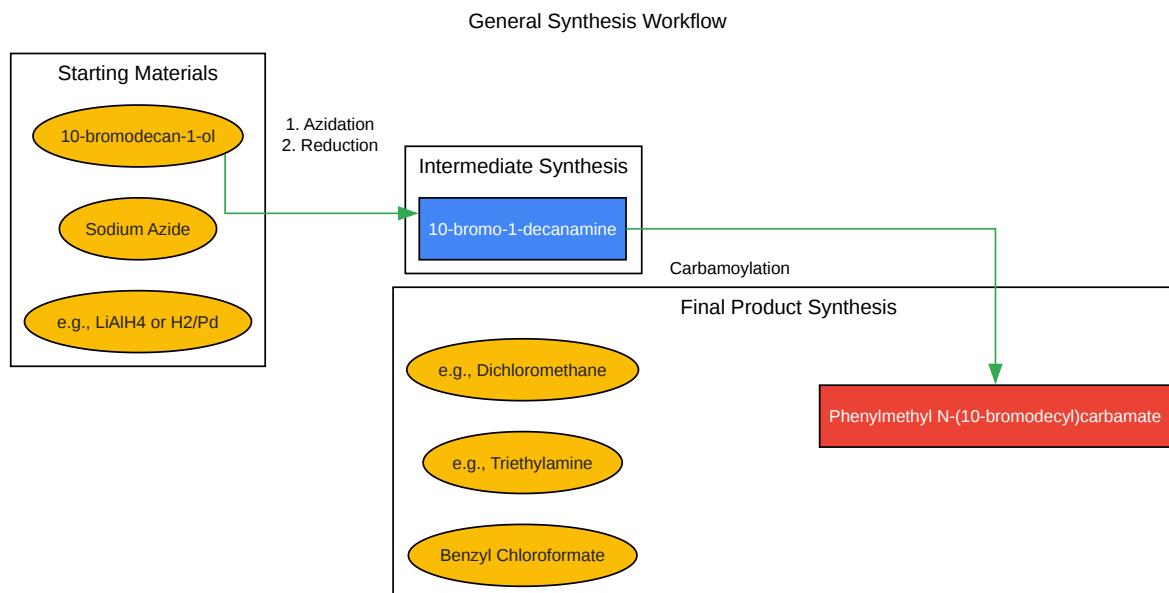
While commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) data, the spectra are not publicly accessible. The expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral features would be consistent with the molecular structure, showing signals corresponding to the benzyl group, the alkyl chain, and the carbamate linkage.

## Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for **Phenylmethyl N-(10-bromodecyl)carbamate** is not published in the scientific literature. However, a general and reliable method for the synthesis of N-alkyl benzyl carbamates involves the reaction of an alkylamine with benzyl chloroformate under basic conditions. The following is a representative experimental protocol for the synthesis of **Phenylmethyl N-(10-bromodecyl)carbamate** from 10-bromo-1-decanamine.

### General Synthesis of Phenylmethyl N-(10-bromodecyl)carbamate

The synthesis can be logically broken down into two main steps: the preparation of the starting amine (if not commercially available) and the subsequent carbamoylation reaction.



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Caption: A generalized workflow for the synthesis of **Phenylmethyl N-(10-bromodecyl)carbamate**.

## Detailed Experimental Protocol

Materials:

- 10-bromo-1-decanamine
- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-bromo-1-decanamine (1.0 equivalent) in anhydrous DCM.
- Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
- Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
- Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **Phenylmethyl N-(10-bromodecyl)carbamate** as a pure product.
- Characterization: The purified product should be characterized by NMR spectroscopy (<sup>1</sup>H and <sup>13</sup>C) and mass spectrometry to confirm its identity and purity.

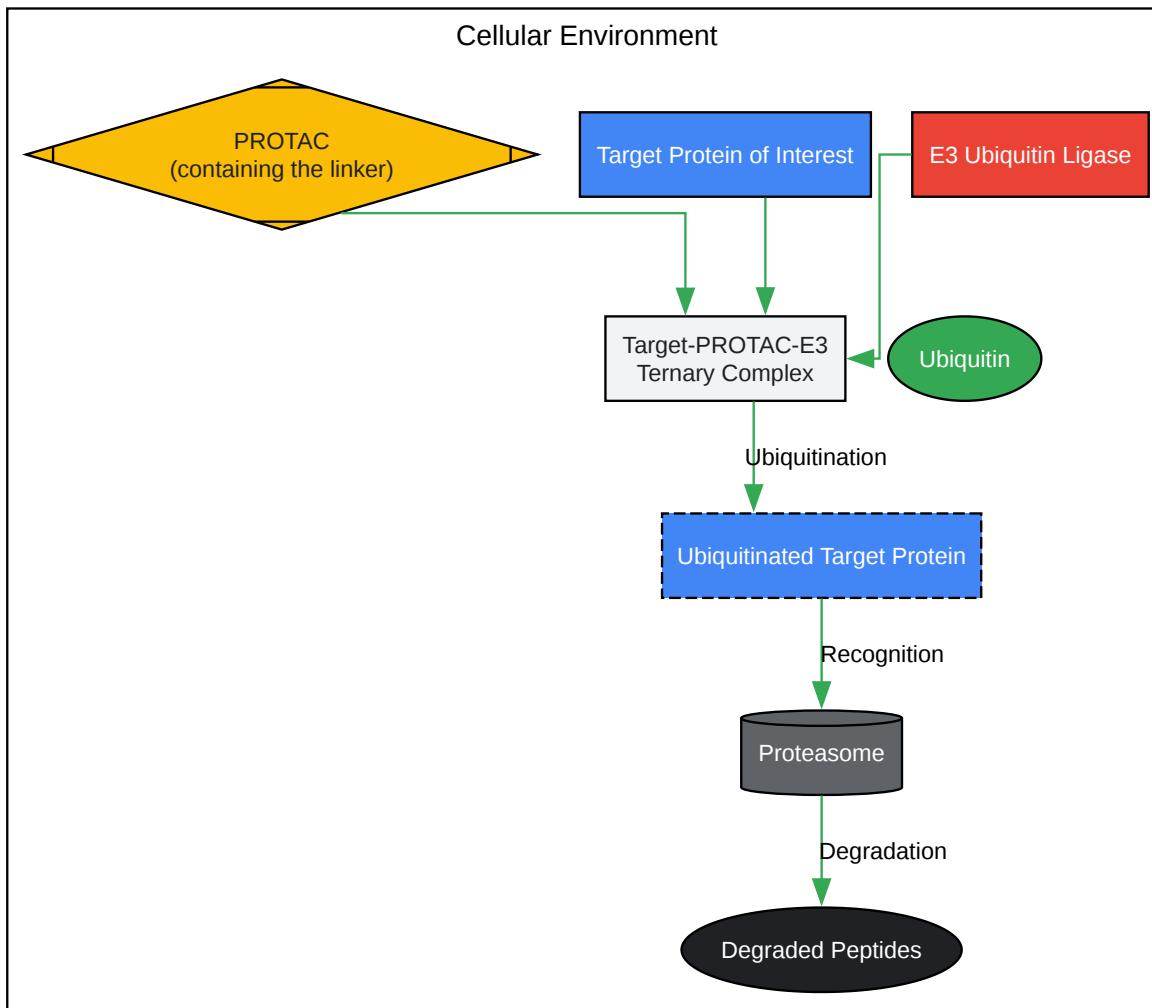
# Applications in Drug Discovery and Chemical Biology

The structural features of **Phenylmethyl N-(10-bromodecyl)carbamate** make it a versatile linker for various applications in drug discovery and chemical biology. Its designation as a PROTAC linker suggests its primary utility is in the synthesis of heterobifunctional molecules that can induce the degradation of specific target proteins.

## Role as a PROTAC Linker

PROTACs are chimeric molecules that consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The 10-carbon alkyl chain of **Phenylmethyl N-(10-bromodecyl)carbamate** provides a flexible spacer to position the two ligands optimally for the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal bromide serves as a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand. The benzyl carbamate can act as a protected amine, which can be deprotected at a later stage of the synthesis to reveal a primary amine for further functionalization.

## Hypothetical PROTAC-Mediated Protein Degradation

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## References

- 1. researchgate.net [researchgate.net]
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